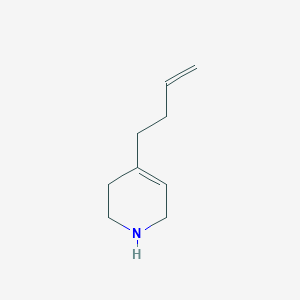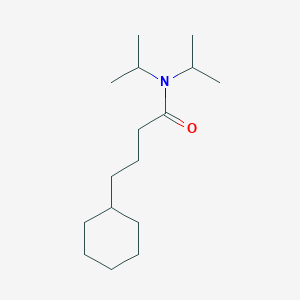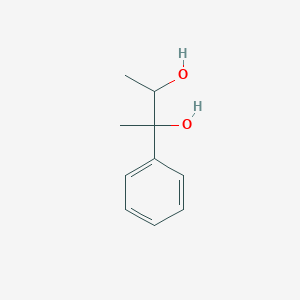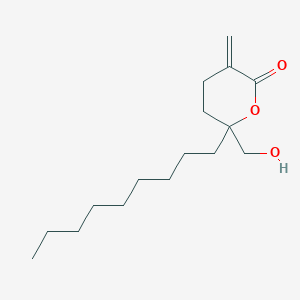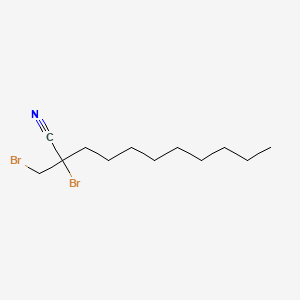
2-Bromo-2-(bromomethyl)undecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-(bromomethyl)undecanenitrile is an organic compound with the molecular formula C12H21Br2N It is a brominated nitrile, characterized by the presence of two bromine atoms and a nitrile group attached to an undecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-(bromomethyl)undecanenitrile typically involves the bromination of 2-(bromomethyl)undecanenitrile. This can be achieved through the reaction of 2-(bromomethyl)undecanenitrile with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and bromine concentration, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-2-(bromomethyl)undecanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products:
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of amides or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-(bromomethyl)undecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-(bromomethyl)undecanenitrile involves its reactivity with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition. These interactions can lead to the formation of covalent bonds with biological molecules, potentially disrupting cellular processes and exhibiting bioactivity.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-2-(chloromethyl)undecanenitrile: Similar structure but with a chlorine atom instead of a second bromine atom.
2-Chloro-2-(bromomethyl)undecanenitrile: Similar structure but with a chlorine atom instead of the first bromine atom.
2-Bromo-2-(bromomethyl)dodecanenitrile: Similar structure but with a longer carbon chain.
Uniqueness: 2-Bromo-2-(bromomethyl)undecanenitrile is unique due to the presence of two bromine atoms, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
90632-90-9 |
|---|---|
Molekularformel |
C12H21Br2N |
Molekulargewicht |
339.11 g/mol |
IUPAC-Name |
2-bromo-2-(bromomethyl)undecanenitrile |
InChI |
InChI=1S/C12H21Br2N/c1-2-3-4-5-6-7-8-9-12(14,10-13)11-15/h2-10H2,1H3 |
InChI-Schlüssel |
MVTHOMDYXRLOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(CBr)(C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


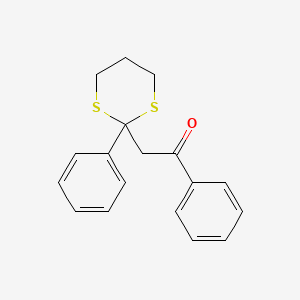
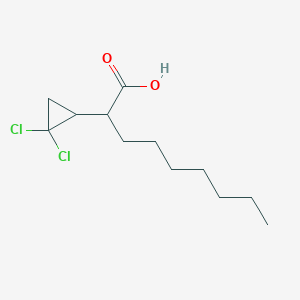
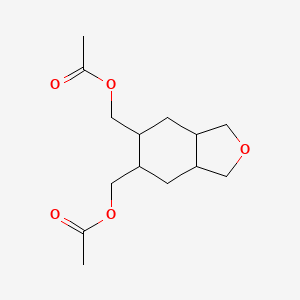
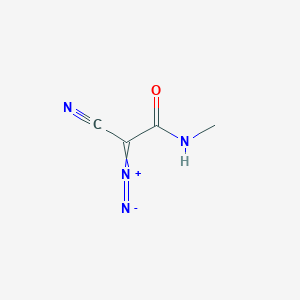
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
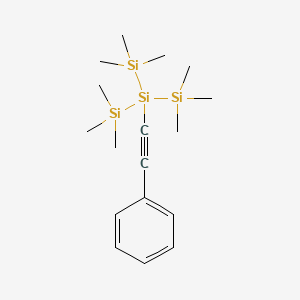
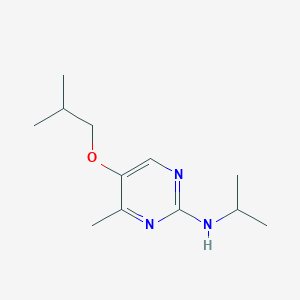
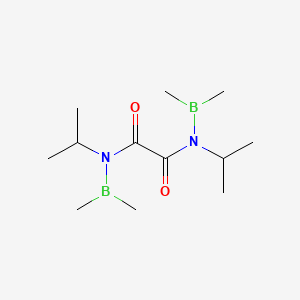
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
